N-(2-{[2,3'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide
Description
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-16(12-4-8-19-9-5-12)17-7-3-14-1-2-15(21-14)13-6-10-20-11-13/h1-2,6,10-12H,3-5,7-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBLGCOHKAFSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Ethynyl-2,3'-bithiophene
The bithiophene scaffold is typically constructed via cross-coupling reactions . A Sonogashira coupling between 5-bromo-2,3'-bithiophene and a protected acetylene (e.g., trimethylsilyl acetylene) yields 5-ethynyl-2,3'-bithiophene after deprotection. Alternative methods include Stille or Suzuki couplings for regioselective bond formation.
Functionalization with an Ethylamine Linker
The ethynyl group is reduced to an ethylamine via catalytic hydrogenation. For example:
- Hydrogenation : Using H₂ and a Pd/C catalyst in ethanol converts the alkyne to an ethyl group.
- Nitro Reduction : Alternatively, introducing a nitro group followed by reduction with SnCl₂/HCl yields the amine.
- A mixture of 5-ethynyl-2,3'-bithiophene (1.0 equiv), 10% Pd/C (0.1 equiv), and H₂ (1 atm) in ethanol is stirred at 25°C for 12 h. Filtration and concentration afford 5-(2-aminoethyl)-2,3'-bithiophene as a yellow oil.
Synthesis of Oxane-4-carboxylic Acid
Cyclization of Diol Precursors
Oxane-4-carboxylic acid is synthesized from glucaric acid or diethyl D-glucarate through acid-catalyzed cyclization. For instance, heating diethyl D-glucarate with p-toluenesulfonic acid (PTSA) in toluene induces cyclization to form the tetrahydropyran ring.
Oxidation of Oxane-4-methanol
Oxane-4-methanol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions.
Carboxamide Formation
Activation of Oxane-4-carboxylic Acid
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For example:
- Oxane-4-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (2.0 equiv) in anhydrous DCM for 3 h. Excess SOCl₂ is removed under vacuum to yield oxane-4-carbonyl chloride.
Coupling with Bithiophene Ethylamine
The acid chloride reacts with 5-(2-aminoethyl)-2,3'-bithiophene in the presence of a base (e.g., triethylamine) to form the carboxamide:
- To a solution of 5-(2-aminoethyl)-2,3'-bithiophene (1.0 equiv) and Et₃N (2.0 equiv) in DCM at 0°C, oxane-4-carbonyl chloride (1.1 equiv) is added dropwise. The mixture is stirred at 25°C for 6 h, washed with NaHCO₃, and purified via column chromatography (SiO₂, EtOAc/hexane) to afford the title compound.
Alternative Routes and Optimization
One-Pot Tandem Coupling
A streamlined approach involves simultaneous bithiophene formation and carboxamide coupling. For example, using a Ullmann coupling between 2-bromothiophene and a pre-functionalized ethylamine-oxane intermediate in the presence of CuI/L-proline.
Microwave-Assisted Synthesis
Reducing reaction times via microwave irradiation (e.g., 150°C, 30 min) improves yield and purity, as demonstrated in analogous heterocyclic syntheses.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide involves its interaction with specific molecular targets. The bithiophene moiety can participate in π-π stacking interactions with aromatic residues in proteins, while the oxane-4-carboxamide group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamides: These compounds share the carboxamide functional group and have been studied for their enzyme inhibitory properties.
Bithiophene derivatives: Other bithiophene-based compounds are used in organic electronics and materials science.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide stands out due to its unique combination of a bithiophene moiety and an oxane-4-carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide is a compound of significant interest in both organic electronics and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : CHN OS
- Molecular Weight : 321.5 g/mol
- CAS Number : 2034565-06-3
Synthesis
The synthesis of this compound typically follows these steps:
- Formation of the Bithiophene Unit : Utilizes a Suzuki-Miyaura coupling reaction involving bromo-thiophene and thiophene boronic acid under palladium catalysis.
- Attachment of the Oxane Group : Achieved through nucleophilic substitution where the bithiophene reacts with an oxane derivative in the presence of a base.
- Formation of the Carboxamide Group : Involves amidation of the oxane derivative with an appropriate amine.
The biological activity of this compound can be attributed to its structural components:
- Organic Electronics : The bithiophene unit enhances charge transport through π-π stacking interactions, making it effective in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
- Medicinal Chemistry : The carboxamide group can form hydrogen bonds with biological targets, potentially inhibiting enzyme activity or modulating receptor interactions. This suggests a role in drug design as a pharmacophore.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities:
| Compound | Biological Activity | Reference |
|---|---|---|
| N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide | Fungicidal | |
| AOH1996 | Antineoplastic (PCNA inhibitor) | |
| This compound | Potential enzyme inhibition/modulation |
Case Studies
- Anticancer Activity : A study demonstrated that similar carboxamide derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism involved modulation of key signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Inhibition : Research on analogs indicated that compounds with bithiophene moieties can inhibit specific enzymes linked to metabolic pathways, suggesting that this compound may also exhibit such properties.
Applications
The unique structure of this compound makes it versatile for several applications:
- Organic Electronics : Its electronic properties allow it to be used in devices like OFETs and OPVs.
- Medicinal Chemistry : As a potential drug candidate, it may serve as a scaffold for developing new therapeutic agents targeting various diseases.
Q & A
Basic: What are the recommended synthetic routes for N-(2-{[2,3'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions, focusing on coupling the bithiophene moiety with the oxane-carboxamide backbone. Key steps include:
- Thiophene Functionalization : Introduce ethyl linkers via alkylation or nucleophilic substitution on the 2,3'-bithiophene core.
- Carboxamide Formation : React the activated carboxylic acid derivative (e.g., oxane-4-carbonyl chloride) with the amine-functionalized bithiophene intermediate under anhydrous conditions.
- Optimization Parameters : Use solvents like dimethylformamide (DMF) or dichloromethane (DCM), temperatures between 0–40°C, and catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation .
- Purification : Column chromatography or recrystallization to isolate the final product.
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the presence of thiophene protons (δ 6.5–7.5 ppm), oxane ring protons (δ 3.0–4.5 ppm), and carboxamide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] or [M+Na]).
- Infrared (IR) Spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm) and thiophene C-S (~700 cm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
Basic: What are the potential research applications of this compound?
Answer:
Based on structural analogs, applications include:
- Medicinal Chemistry : Investigate interactions with enzymes (e.g., kinases) or receptors via fluorescence polarization assays .
- Material Science : Study electronic properties (e.g., conductivity) due to the conjugated bithiophene system.
- Chemical Biology : Use as a probe to map protein-ligand interactions in cellular assays .
Advanced: How to design experiments to optimize the synthesis yield of this compound?
Answer:
Systematic optimization involves:
- Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. THF), temperature (0–60°C), and stoichiometry (1:1 to 1:2 amine:carbonyl ratios) .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.
- Catalyst Screening : Test coupling agents (e.g., EDC vs. HATU) to improve amide bond efficiency .
- Scale-Up Considerations : Ensure solvent removal under reduced pressure and inert atmospheres to prevent oxidation .
Advanced: How to resolve contradictions in spectroscopic data during structural characterization?
Answer:
Contradictions (e.g., unexpected NMR shifts) may arise from:
- Tautomerism or Conformational Isomerism : Perform variable-temperature NMR to detect dynamic equilibria .
- Impurity Identification : Cross-reference MS/MS fragmentation patterns with predicted pathways to identify side products .
- X-ray Crystallography : Resolve ambiguous configurations by growing single crystals in solvents like ethyl acetate/hexane mixtures .
Advanced: What methodologies are used to study the compound’s mechanism of action in biological systems?
Answer:
- Target Engagement Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (K) to putative targets .
- Cellular Profiling : Perform RNA-seq or proteomics after compound treatment to identify dysregulated pathways .
- Molecular Dynamics (MD) Simulations : Model interactions between the bithiophene moiety and hydrophobic enzyme pockets (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
